(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-13(11-3-12(20-16-11)10-1-2-10)17-4-9(5-17)6-18-8-14-7-15-18/h3,7-10H,1-2,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCDEOVHQTYJQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CC(C3)CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring, followed by the introduction of the azetidine and cyclopropylisoxazole groups. One common synthetic route is the Huisgen cycloaddition reaction, which forms the triazole ring from an azide and an alkyne. Subsequent steps may include nucleophilic substitution reactions to introduce the azetidine and cyclopropylisoxazole groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Nucleophilic Substitution at the Azetidine Ring
The azetidine nitrogen exhibits nucleophilic character, enabling reactions with electrophilic agents. For example:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to form quaternary ammonium salts.
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Acylation : Forms acylated derivatives when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine.
Table 1: Nucleophilic Substitution Reactions
| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Azetidine nitrogen | CH₃I, K₂CO₃, DMF, 60°C, 12 h | N-Methylazetidinium derivative | 75–85 | |
| Azetidine nitrogen | AcCl, Et₃N, CH₂Cl₂, 0°C → RT, 6 h | N-Acetylazetidine derivative | 68–72 |
Triazole Ring Functionalization
The 1,2,4-triazole moiety participates in cycloaddition and coordination chemistry:
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Click Chemistry : Undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, forming triazole-linked conjugates .
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Metal Coordination : Binds to transition metals (e.g., Cu²⁺, Fe³⁺) via nitrogen atoms, forming stable complexes.
Table 2: Triazole-Specific Reactions
Isoxazole Ring Reactivity
The 5-cyclopropylisoxazole component undergoes electrophilic substitution and ring-opening reactions:
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Electrophilic Aromatic Substitution : Bromination occurs at the 4-position using Br₂ in acetic acid .
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Hydrolysis : Acidic conditions (HCl/H₂O) cleave the isoxazole ring to form β-keto amides .
Table 3: Isoxazole Reactivity Profile
| Reaction | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Bromination | Br₂, CH₃COOH, 50°C, 3 h | 4-Bromo-5-cyclopropylisoxazole | Regioselective | |
| Acid Hydrolysis | 6M HCl, reflux, 8 h | Cyclopropanecarbonyl glycine | Ring cleavage |
Methanone Group Transformations
The central ketone group is amenable to reduction and nucleophilic addition:
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol .
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Grignard Reaction : Reacts with organomagnesium reagents (e.g., MeMgBr) to form tertiary alcohols .
Table 4: Methanone Reactivity
| Reaction | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Reduction | H₂ (1 atm), 10% Pd/C, EtOH | Secondary alcohol derivative | 82–88 | |
| Grignard Addition | MeMgBr, THF, 0°C → RT, 2 h | Tertiary alcohol adduct | 70–75 |
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity, making it useful in drug discovery and development.
Medicine: : It could be explored for its therapeutic properties, potentially leading to new treatments for various diseases.
Industry: : Its unique structure may make it valuable in the development of new materials or catalysts.
Mechanism of Action
The exact mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The pathways involved would vary based on the compound's intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Activity Trends
Several compounds sharing structural similarities with the target molecule have been synthesized and evaluated for biological activity. Key analogues include:
Key Observations :
- Triazole-Containing Analogues : The presence of a 1,2,4-triazole ring is associated with enhanced binding to metalloenzymes (e.g., CYP450) and kinase targets. Derivatives with rigid linkers (e.g., azetidine) may improve selectivity by reducing conformational entropy.
- Isoxazole Modifications: Substitution at the isoxazole’s 5-position (e.g., cyclopropyl in the target compound) can modulate lipophilicity and metabolic stability.
- Azetidine vs. Larger Rings : Azetidine’s four-membered ring imposes torsional strain, which may enhance binding affinity compared to five- or six-membered analogues (e.g., pyrrolidine or piperidine derivatives). However, synthetic accessibility remains a challenge.
Computational and Experimental SAR Insights
- SimilarityLab Analysis: Tools like SimilarityLab enable rapid identification of structurally related compounds with recorded bioactivities. For the target molecule, a hypothetical search would prioritize analogues with triazole-isoxazole hybrids, revealing consensus targets such as fungal lanosterol demethylase (CYP51) or human kinase domains.
- Antitumor SAR : Thiadiazole and thiazole derivatives (e.g., compounds 9b and 12a from ) demonstrate that electron-withdrawing substituents on the aryl group correlate with improved cytotoxicity. This suggests that the cyclopropyl group in the target compound may similarly enhance activity by modulating electronic effects.
Research Findings and Limitations
Unresolved Questions
- No direct pharmacological data exist for the target compound in the provided evidence. Comparative studies with analogues suggest prioritized assays: Kinase Inhibition: Test against EGFR or VEGFR2 due to triazole’s affinity for ATP-binding pockets. Antimicrobial Activity: Screen against Candida albicans and Aspergillus fumigatus.
Biological Activity
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a novel synthetic organic molecule that incorporates multiple heterocyclic components, including an azetidine ring, a triazole moiety, and an isoxazole group. These structural features are significant as they often correlate with enhanced biological activity and potential therapeutic applications.
The compound's molecular formula is with a molecular weight of approximately 258.28 g/mol. The presence of the triazole group is particularly noteworthy due to its established role in various biological activities, especially in medicinal chemistry where it contributes to pharmacological properties.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits a range of biological activities:
- Antimicrobial Properties : The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which may confer antifungal activity. This has been documented in similar compounds where triazoles have shown efficacy against various fungal pathogens .
- Antitumor Activity : Compounds with similar structural features have demonstrated potential in modulating pathways involved in tumor proliferation. For instance, the inhibition of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway has been linked to reduced tumor growth in xenograft models .
- Neuroprotective Effects : Some derivatives of triazole-containing compounds have shown promise in neuroprotection, potentially beneficial for conditions like Alzheimer's disease and other neurodegenerative disorders .
Antifungal Activity
A study explored the antifungal potential of triazole derivatives, revealing that specific substitutions on the triazole ring enhance activity against Candida species. The compound under consideration could be subjected to similar evaluations to determine its efficacy against clinical strains .
Antitumor Activity
In a mouse xenograft model, compounds related to this structure were tested for antitumor efficacy. Results indicated that modifications in the azetidine and isoxazole components significantly impacted their ability to suppress tumor growth at low doses. This suggests that our compound may also possess similar antitumor properties worth investigating further .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
